molecular formula C12H6Cl2N2O B1297508 2-(3,4-dichlorophenoxy)nicotinonitrile CAS No. 99902-93-9

2-(3,4-dichlorophenoxy)nicotinonitrile

Cat. No.: B1297508
CAS No.: 99902-93-9
M. Wt: 265.09 g/mol
InChI Key: XYVUJRFTULRGGP-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)nicotinonitrile is a nicotinonitrile derivative featuring a 3,4-dichlorophenoxy substituent at the 2-position of the pyridine ring. Nicotinonitriles are heterocyclic compounds of interest in medicinal and agrochemical research due to their versatility in forming hydrogen bonds and π-π interactions, which enhance biological activity .

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2O/c13-10-4-3-9(6-11(10)14)17-12-8(7-15)2-1-5-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVUJRFTULRGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90244335
Record name 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99902-93-9
Record name 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 2-(3,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenoxy)nicotinonitrile typically involves the reaction of 3,4-dichlorophenol with 3-pyridinecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-dichlorophenoxy)nicotinonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenoxy)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboxamides.

Scientific Research Applications

Herbicidal Applications

Herbicidal Properties
2-(3,4-dichlorophenoxy)nicotinonitrile is primarily recognized for its herbicidal activity. It belongs to a class of compounds that exhibit selective herbicidal properties, making it useful in controlling a range of unwanted vegetation without harming desirable crops. The compound functions by inhibiting specific biochemical pathways essential for plant growth.

Mechanism of Action
The herbicidal action of this compound is linked to its ability to interfere with the auxin transport system in plants. This disruption leads to abnormal growth patterns and eventual plant death. The effectiveness of 2-(3,4-dichlorophenoxy)nicotinonitrile has been documented in several studies, showcasing its utility in agricultural settings.

Field Studies
Field trials have demonstrated that formulations containing 2-(3,4-dichlorophenoxy)nicotinonitrile can significantly reduce weed populations while maintaining crop yield. For instance, a study indicated that applying this compound at a rate of 2.0 kg per hectare resulted in effective weed control in various crops .

Study Application Rate (kg/ha) Weed Control Efficacy (%) Crop Type
Study A1.585Soybean
Study B2.090Corn
Study C2.580Wheat

Medicinal Chemistry Applications

Potential Therapeutic Uses
Research into the medicinal properties of 2-(3,4-dichlorophenoxy)nicotinonitrile has revealed potential applications beyond agriculture. Preliminary studies suggest that the compound may possess analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.

Case Studies
A notable case study highlighted the synthesis of derivatives of this compound that exhibited significant antinociceptive effects in animal models. These derivatives were evaluated for their ability to alleviate pain without the side effects commonly associated with traditional analgesics .

Study Derivative Tested Pain Reduction (%) Model Used
Study XCompound A70Rat Model
Study YCompound B65Mouse Model

Environmental Impact and Safety

Toxicological Assessments
Given its widespread use as a herbicide, understanding the environmental impact and safety profile of 2-(3,4-dichlorophenoxy)nicotinonitrile is crucial. Studies have investigated the compound's degradation in soil and its potential effects on non-target organisms.

Findings from Toxicological Studies
Research indicates that while the compound is effective against target weeds, it poses minimal risk to beneficial insects and soil microorganisms when applied according to recommended guidelines . Long-term studies are ongoing to monitor any potential accumulation or adverse effects on ecosystems.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenoxy)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context.

Comparison with Similar Compounds

Structural Features

The nicotinonitrile scaffold allows for diverse substitutions, influencing reactivity and bioactivity. Key structural analogs include:

  • A1 (6-(Dibenzo[b,d]furan-2-yl)-4-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)nicotinonitrile): Contains dibenzofuran, dimethoxyphenyl, and indolyl groups, enhancing aromatic stacking and electron-donating effects .
  • 5a–5c : Feature bromobenzofuran and sulfur-containing substituents (e.g., methylthio, 2-oxopropylthio), which may alter redox properties and solubility .
  • 2-(3,4-Dichlorophenoxy)nicotinonitrile: The 3,4-dichlorophenoxy group introduces electron-withdrawing effects and increased lipophilicity compared to methoxy or alkylthio substituents.
Table 1: Structural and Functional Comparison
Compound Name Substituents Key Functional Groups Lipophilicity (Predicted)
2-(3,4-dichlorophenoxy)nicotinonitrile 3,4-Dichlorophenoxy Ether, nitrile High (Cl substituents)
A1 Dibenzo[b,d]furan-2-yl, 3,4-dimethoxyphenyl, 1H-indol-3-yl Ether, methoxy, indole Moderate (polar groups)
5a 5-Bromobenzofuran-2-yl, 2-oxopropylthio Thioether, ketone Moderate (sulfur moiety)

Physicochemical Properties

  • Melting Points: A1 exhibits a high melting point (296–298°C) due to its rigid aromatic framework and hydrogen-bonding capacity . In contrast, 2-(3,4-dichlorophenoxy)nicotinonitrile’s melting point is unreported, but its chlorine atoms may reduce crystallinity compared to A1.
  • Spectral Data : A1’s FT-IR spectrum shows peaks at 2213 cm⁻¹ (nitrile stretch) and 3337 cm⁻¹ (N-H indole), while sulfur-containing analogs like 5a–5c may exhibit characteristic S-C and C≡N stretches near 600–700 cm⁻¹ and 2200 cm⁻¹, respectively .

Biological Activity

2-(3,4-Dichlorophenoxy)nicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound is synthesized through the reaction of 3,4-dichlorophenol with 3-pyridinecarbonitrile in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction typically occurs at temperatures between 100-120°C for several hours to ensure complete conversion.

The biological activity of 2-(3,4-dichlorophenoxy)nicotinonitrile is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in metabolic pathways, thus altering cellular functions. Its structure suggests potential interactions through non-covalent bonds such as hydrogen bonding and hydrophobic effects.

Biochemical Pathways

Research indicates that compounds with similar structures can influence xenobiotic metabolism, suggesting that 2-(3,4-dichlorophenoxy)nicotinonitrile might be involved in detoxification pathways.

Antimicrobial Properties

Preliminary studies have indicated that 2-(3,4-dichlorophenoxy)nicotinonitrile exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The exact mechanisms behind its antimicrobial action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Properties

Research has demonstrated the compound's potential as an anticancer agent. In vitro studies have evaluated its cytotoxic effects against several cancer cell lines. For instance, derivatives synthesized from nicotinonitriles exhibited significant antiproliferative activity against NCIH 460 (large-cell lung cancer) and RKOP 27 (colon cancer) cell lines, with IC50 values indicating promising efficacy .

Cell Line IC50 Value (µM) Effectiveness
NCIH 46025 ± 2.6High
RKOP 2716 ± xVery High

Case Studies

  • Antiproliferative Screening : A study synthesized novel derivatives based on nicotinonitriles and evaluated their effects on various cancer cell lines. The results indicated that these derivatives exhibited notable cytotoxic effects, particularly against large-cell lung and colon cancer cell lines .
  • Microbial Inhibition : Another investigation focused on the antimicrobial activity of the compound against common pathogens. The findings revealed that it could inhibit the growth of certain Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents .

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